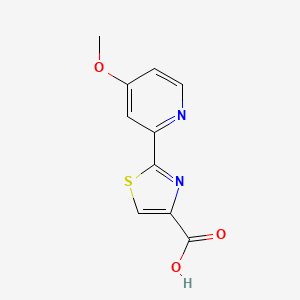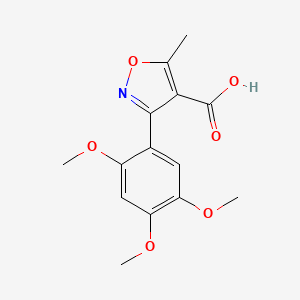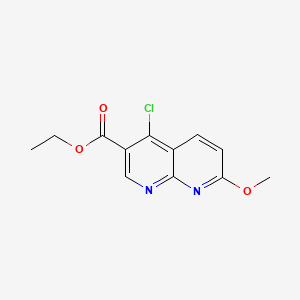
1,3,4-Thiadiazol-2-amine, 5-(trichloromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Thiadiazol-2-amine, 5-(trichloromethyl)- is a heterocyclic compound that contains a thiadiazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,4-Thiadiazol-2-amine, 5-(trichloromethyl)- can be synthesized through various methods. One common approach involves the reaction of hydrazonoyl halides with thiocarbonyl compounds. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate in the presence of triethylamine in absolute ethanol yields the desired thiadiazole derivative .
Industrial Production Methods
Industrial production methods for 1,3,4-thiadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
1,3,4-Thiadiazol-2-amine, 5-(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives .
Aplicaciones Científicas De Investigación
1,3,4-Thiadiazol-2-amine, 5-(trichloromethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 1,3,4-thiadiazol-2-amine, 5-(trichloromethyl)- involves its interaction with various molecular targets. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer applications, it induces apoptosis in cancer cells by interfering with cell cycle progression and promoting the activation of apoptotic pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1,3,4-thiadiazole: A closely related compound with similar biological activities.
5-Phenyl-1,3,4-thiadiazol-2-amine: Another thiadiazole derivative with potential anticancer properties.
5-(Benzylthio)-1,3,4-thiadiazol-2-amine: A thiadiazole derivative used as a corrosion inhibitor.
Uniqueness
1,3,4-Thiadiazol-2-amine, 5-(trichloromethyl)- is unique due to its trichloromethyl group, which imparts distinct chemical reactivity and biological activity compared to other thiadiazole derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
113836-54-7 |
|---|---|
Fórmula molecular |
C3H2Cl3N3S |
Peso molecular |
218.5 g/mol |
Nombre IUPAC |
5-(trichloromethyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C3H2Cl3N3S/c4-3(5,6)1-8-9-2(7)10-1/h(H2,7,9) |
Clave InChI |
KMICNGJJXVPIQO-UHFFFAOYSA-N |
SMILES canónico |
C1(=NN=C(S1)N)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Ethoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B15334447.png)
![2-Boc-2-azabicyclo[2.2.1]hept-5-en-5-yl Trifluoromethanesulfonate](/img/structure/B15334450.png)

![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole](/img/structure/B15334461.png)




![[(2S,4R)-4-[Boc(methyl)amino]-2-pyrrolidinyl]methanol](/img/structure/B15334503.png)

![(S)-2-Amino-1-[(R)-2-methyloxiran-2-yl]-3-phenyl-1-propanone Hydrochloride](/img/structure/B15334507.png)
